![molecular formula C11H12N2OS2 B2916697 3-cyclopropyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326867-75-7](/img/structure/B2916697.png)
3-cyclopropyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
“3-cyclopropyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a compound that has been studied for its potential antitubercular properties . It belongs to a class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones, including “3-cyclopropyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one”, have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents .Scientific Research Applications
Antitubercular Agents
Thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds to which “3-cyclopropyl-2-(ethylthio)thieno[3,2-d]pyrimidin-4(3H)-one” belongs, have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic .
Synthesis of Thieno[3,2-d]pyrimidine and Thieno[3,4-b]pyridine Derivatives
Thieno[3,2-d]pyrimidin-4(3H)-ones are used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine derivatives . These compounds are synthesized by heating thiophene-2-carboxamides in formic acid . The resulting compounds are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Mechanism of Action
Target of Action
The primary targets of 3-cyclopropyl-2-(ethylthio)thieno[3,2-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
It is known to exhibit significant antimycobacterial activity . This suggests that it interacts with key proteins or enzymes in the bacteria, disrupting their normal function and leading to their death or inhibition of growth.
Biochemical Pathways
Given its antimycobacterial activity, it likely interferes with essential metabolic or replication pathways in the mycobacteria .
Pharmacokinetics
The compound’s antimycobacterial activity suggests that it is able to reach its target organisms in the body .
Result of Action
The result of the compound’s action is the inhibition of growth or death of Mycobacteria . This leads to a reduction in the bacterial load in the body, aiding in the treatment of tuberculosis.
properties
IUPAC Name |
3-cyclopropyl-2-ethylsulfanylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-2-15-11-12-8-5-6-16-9(8)10(14)13(11)7-3-4-7/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHZMRBVJDIAHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3CC3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one |
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